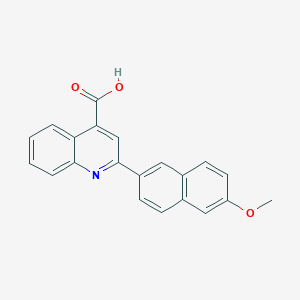
2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 327105-96-4 . It has a molecular weight of 329.36 and its IUPAC name is 2-(6-methoxy-2-naphthyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, which includes “this compound”, has been achieved through various methods . One of the common methods is the Pfitzinger reaction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C21H15NO3/c1-25-16-9-8-13-10-15 (7-6-14 (13)11-16)20-12-18 (21 (23)24)17-4-2-3-5-19 (17)22-20/h2-12H,1H3, (H,23,24) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 258-259°C .Scientific Research Applications
Synthesis and Properties
Synthesis and Photophysical Properties : The synthesis of compounds involving 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid has been explored, yielding compounds with notable photoacid and photobase properties. For instance, the synthesis of bifunctional compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid was studied, resulting in compounds with unique photophysical characteristics (Gavrishova et al., 2015).
Electrochemical Behavior : The redox behavior of related quinoxaline carboxylic acid derivatives was studied using modern electrochemical techniques. This research is crucial for understanding the electrochemical properties of these compounds in various pH conditions (Shah et al., 2014).
Fluorescence and Labeling Applications
- Fluorophore Development : 6-Methoxy-4-quinolone, a derivative related to the compound , has been developed as a novel fluorophore. It exhibits strong fluorescence in a wide range of pH, which is beneficial for biomedical analysis. This demonstrates the potential of such compounds in fluorescent labeling and detection (Hirano et al., 2004).
Antimicrobial and Medical Research
Antimicrobial Activity : Quinoline derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These studies have shown that some derivatives exhibit significant activity against various microorganisms (Kumar & Kumar, 2021).
Antimalarial Activity : Research on benzoquinoline-4-methanols, structurally related to the compound , demonstrated significant antimalarial activity. This highlights the potential for derivatives of this compound in antimalarial drug development (Rice, 1976).
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20-12-18(21(23)24)17-4-2-3-5-19(17)22-20/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGMULHCVISZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)
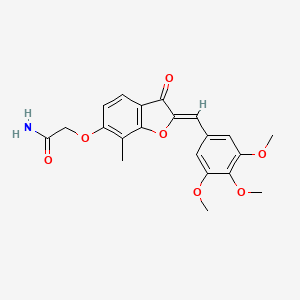
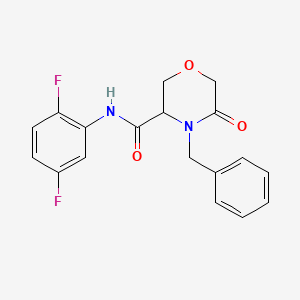

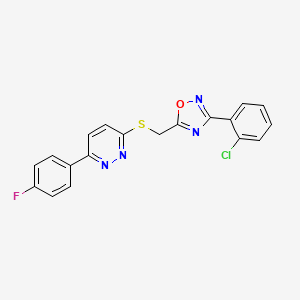
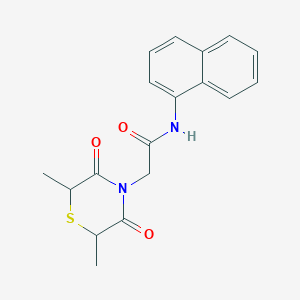

![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)
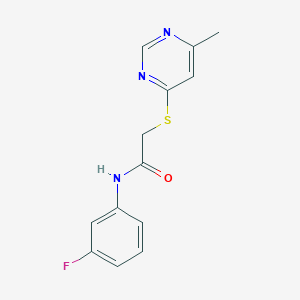
![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)
![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)